Propranolol glycol

Catalog No.
S604084
CAS No.
36112-95-5
M.F
C13H14O3
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propranolol glycol

CAS Number

36112-95-5

Product Name

Propranolol glycol

IUPAC Name

3-naphthalen-1-yloxypropane-1,2-diol

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,14-15H,8-9H2

InChI Key

BYNNMWGWFIGTIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Synonyms

3-(1-Naphthyloxy)-1,2-propanediol; 1-(α-Naphthoxy)-2,3-propylene Glycol; 3-(α-Naphthoxy)-1,2-propanediol; 3-(α-Naphthoxy)-1,2-propylene Glycol; Propranolol Glycol

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CO)O

Propranolol glycol, also known as propylene glycol, is a synthetic organic compound with the chemical formula C3H8O2\text{C}_3\text{H}_8\text{O}_2. This viscous, colorless liquid is nearly odorless and has a faintly sweet taste. As a diol, it contains two hydroxyl groups, classifying it as a glycol. Propranolol glycol is widely recognized for its versatility in various applications, including pharmaceuticals, food products, and cosmetics. It is generally regarded as safe for consumption and is commonly used as a solvent and humectant due to its low toxicity and high solubility in water and other solvents .

  • Due to the lack of research and commercial availability, no information exists on the mechanism of action of Propranolol Glycol.
  • There is no data available on the safety or hazards associated with Propranolol Glycol.

  • Oxidation: The glycol moiety can be oxidized to yield corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert propranolol glycol into primary or secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl groups can engage in nucleophilic substitution reactions, forming ethers or esters with reagents such as alkyl halides or acyl chlorides .

Propranolol glycol exhibits significant biological activity, particularly in the central nervous system. It primarily targets beta-adrenergic receptors, competitively blocking their action. This mechanism leads to various effects, including reduced heart rate and decreased anxiety levels. Additionally, propranolol glycol has shown potent anticonvulsant properties, potentially more effective than its parent compound, propranolol. The onset of anticonvulsant activity is immediate upon administration of propranolol glycol, contrasting with the delayed effect of propranolol itself .

The synthesis of propranolol glycol typically involves the reaction of propranolol with ethylene oxide or propylene oxide under controlled conditions. This reaction often requires a base catalyst such as sodium hydroxide or potassium hydroxide. The process can be optimized for high yields and purity through careful control of temperature and pressure.

In industrial contexts, continuous flow reactors are utilized for large-scale production. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The synthesis involves continuous addition of propranolol and the glycolating agent, followed by purification steps like distillation and crystallization .

Propranolol glycol has diverse applications across various fields:

  • Pharmaceuticals: Used as a solvent for drug formulations and as an active ingredient in medications targeting anxiety and hypertension.
  • Food Industry: Serves as a humectant and preservative due to its ability to retain moisture.
  • Cosmetics: Functions as a moisturizing agent in skin care products.
  • Industrial Uses: Employed in the manufacture of polymers and functional fluids due to its chemical stability .

Studies have demonstrated that propranolol glycol interacts with various biological systems. For example, it has been shown to reduce the lethality of strychnine-induced convulsions in animal models, indicating its potential neuroprotective effects. Furthermore, its pharmacokinetics reveal that different routes of administration can significantly impact its efficacy and metabolism .

Additionally, interactions with other drugs have been investigated; for instance, glycols may influence the antihypertensive effects of propranolol when co-administered with other medications .

Propranolol glycol shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
PropranololC16H21NO2\text{C}_{16}\text{H}_{21}\text{NO}_2A non-selective beta-adrenergic antagonist used primarily for hypertension and anxiety.
Ethylene GlycolC2H6O2\text{C}_2\text{H}_6\text{O}_2Commonly used as an antifreeze; more toxic than propylene glycol.
GlycerolC3H8O3\text{C}_3\text{H}_8\text{O}_3A triol used in food and pharmaceuticals; has three hydroxyl groups compared to two in propylene glycol.
Butylene GlycolC4H10O2\text{C}_4\text{H}_{10}\text{O}_2Used in cosmetics; has a slightly different structure but similar properties.

Propranolol glycol's unique combination of low toxicity, high solubility, and specific biological activity differentiates it from these similar compounds .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Propranolol glycol

Dates

Modify: 2023-08-15

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